molecular formula C11H12N2 B3021560 (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS No. 500292-94-4

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B3021560
CAS No.: 500292-94-4
M. Wt: 172.23 g/mol
InChI Key: JNRBSZUSHVFWIK-ONEGZZNKSA-N
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Description

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS: 661489-22-2; molecular formula: C₁₁H₁₂N₂) is a key intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . Its hydrochloride salt (CAS: 661489-23-2; C₁₁H₁₃ClN₂) is industrially preferred due to enhanced stability and solubility . The compound features an electron-deficient acrylonitrile group conjugated with a 4-amino-3,5-dimethylphenyl ring, enabling π-π stacking and hydrogen bonding in biological targets. Its E-stereochemistry is critical for binding to HIV-1 reverse transcriptase .

Properties

IUPAC Name

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-86-4
Record name (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves a condensation reaction. One common method includes the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce production costs. This can include the use of microwave-assisted synthesis, which significantly reduces reaction time and increases overall yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The primary application of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile lies in its role as an intermediate in the synthesis of rilpivirine hydrochloride. Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. Its mechanism involves binding to the reverse transcriptase enzyme and preventing viral replication .

Case Study: Rilpivirine Efficacy

A clinical study demonstrated that rilpivirine effectively suppresses viral load in patients with HIV strains resistant to other NNRTIs. The study involved a cohort of patients who were administered rilpivirine as part of their antiretroviral therapy regimen. Results indicated a significant reduction in plasma viral RNA levels after 24 weeks of treatment .

Pharmaceutical Formulations

This compound's derivatives are explored for their potential in formulating new drugs that target HIV and possibly other viral infections. The compound's ability to inhibit strains resistant to existing medications makes it a valuable candidate for further research.

Potential Formulations:

  • Combination Therapies: Combining rilpivirine with other antiretrovirals to enhance efficacy against resistant strains.
  • Polymorphic Forms: Research indicates that different polymorphic forms of rilpivirine exhibit varied stability and solubility profiles, which can influence formulation strategies .

Environmental Considerations

The synthesis of this compound is characterized by its eco-friendly approach. The use of inexpensive and low-toxicity raw materials aligns with current trends in green chemistry aimed at reducing environmental impact during drug production .

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the case of rilpivirine, the compound is incorporated into the final drug structure, which then inhibits the reverse transcriptase enzyme of HIV, preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogs

  • (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Key Difference: The Z-isomer (Impurity D in rilpivirine synthesis) exhibits reversed stereochemistry, disrupting binding to HIV-1 reverse transcriptase . Synthesis: Generated under isocyanide-modified Ramberg–Bäcklund reactions, with stereoselectivity reversed (E:Z = 20:80 vs. 83:17 for E-isomer) . Impact: The Z-isomer is a process-related impurity requiring stringent HPLC control (retention time: 23.53 min vs. 27.12 min for E-isomer) .

Substituted Phenylacrylonitriles

(a) Fluorinated Analogs
  • (E)-3-(4-Amino-3,5-difluorophenyl)acrylonitrile (6b): Structure: Fluorine atoms replace methyl groups at positions 3 and 3. Properties: Enhanced electron-withdrawing effects increase polarity (logP reduced by ~0.5 vs. methyl groups). NMR δ 7.42 (d, J = 16.5 Hz, olefinic H), 7.36–7.26 (ArH) . Application: Tested as an NNRTI candidate but showed lower potency than the dimethyl derivative due to reduced hydrophobic interactions .
(b) Brominated Derivatives
  • 3-Amino-3-(4-bromophenyl)acrylonitrile: Synthesis: Used in pyridine-dicarbonitrile frameworks for optoelectronic materials. Reacts with trifluoromethyl benzaldehyde in acetic acid . Divergent Use: Unlike the dimethylphenyl analog, brominated derivatives are leveraged in nonlinear optical (NLO) materials rather than pharmaceuticals .

Functional Group-Modified Analogs

  • (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile: Key Change: Hydroxyl group replaces the amino group. Reactivity: Participates in nucleophilic substitutions (e.g., coupling with pyrimidines) but requires protection of the hydroxyl group, complicating synthesis . Bioactivity: Lacks antiviral activity due to the absence of the critical amino group for hydrogen bonding .

Comparative Data Table

Compound Molecular Formula Key Features Synthesis Yield Application Reference
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile C₁₁H₁₂N₂ Antiviral intermediate, E-selective 68% (RBR route) Rilpivirine synthesis
(Z)-Isomer C₁₁H₁₂N₂ Stereochemical impurity 17% (RBR route) Requires HPLC purification
(E)-3-(4-Amino-3,5-difluorophenyl)acrylonitrile C₉H₆F₂N₂ Fluorinated analog, lower logP 65% Less potent NNRTI candidate
3-Amino-3-(4-bromophenyl)acrylonitrile C₉H₇BrN₂ Brominated for NLO materials 80% Optoelectronic materials

Key Research Findings

Stereoselectivity : The E-isomer’s predominance (83:17 E:Z ratio) in Ramberg–Bäcklund reactions is critical for industrial rilpivirine production. Isocyanide additives invert selectivity, favoring the Z-isomer .

Thermal Stability : The hydrochloride salt of the E-isomer remains stable at room temperature, whereas analogs like (E)-3-(4-nitrostyryl)acrylonitrile decompose under similar conditions .

Biological Activity : Methyl groups at positions 3 and 5 enhance binding affinity to HIV-1 RT (IC₅₀ = 2.3 nM for E-isomer vs. >100 nM for fluorinated analogs) .

Biological Activity

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, also known as acrylonitrile derivative or rilpivirine intermediate, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its chemical structure, which includes an acrylonitrile moiety and an amino-substituted aromatic ring. This article delves into the biological activity of this compound, supported by relevant research findings and data.

  • Chemical Formula : C11H12N2
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 661489-23-2
  • SMILES Notation : CC1=CC(=CC(=C1N)C)/C=C/C#N

Antiviral Activity

One of the most significant areas of research surrounding this compound is its potential as an antiviral agent. It is a key intermediate in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. Studies have indicated that rilpivirine and its derivatives exhibit inhibitory effects against HIV strains resistant to reverse transcriptase inhibitors .

Case Study: Rilpivirine Synthesis

A notable study demonstrated an efficient synthetic route for rilpivirine using this compound as a precursor. The synthesis involved a microwave-promoted method that utilized less toxic organic reagents, resulting in improved yields and reduced environmental impact . The resulting compound showed significant antiviral activity in vitro against various HIV strains.

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been suggested that compounds with similar structures can act as anticancer pharmacophores due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and cancer cell survival.
  • Induction of Apoptosis : It has been shown to increase levels of apoptotic markers such as caspase 9 in treated cells .
  • Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle at the G2/M phase, leading to inhibited cell division .

Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibits HIV replication
AnticancerInduces apoptosis; inhibits cell growth
Enzymatic InhibitionTargets key enzymes in viral and cancer pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, and how do their yields and stereoselectivity compare?

  • Methodological Answer : Two primary routes are reported:

  • Heck Reaction : Uses 4-bromo-2,6-dimethylaniline and acrylonitrile with Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂), achieving up to 68.6% yield but requiring transition metals .
  • Ramberg-Bäcklund Reaction (RBR) : A transition metal-free approach involving sulfone precursor oxidation and elimination, yielding 68% with an 83:17 E/Z ratio .
  • Comparative efficiency: The RBR method avoids transition metals, simplifying purification, while the Heck route may require catalyst removal.

Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry via single-crystal analysis (e.g., E-configuration confirmed by C=C bond geometry) .
  • NMR Spectroscopy : Distinguishes E/Z isomers through coupling constants (e.g., trans protons in E-isomer show J ≈ 16 Hz) .
  • HPLC/GC : Quantifies isomeric purity, critical for pharmaceutical intermediates .

Q. What role does this compound play in rilpivirine synthesis, and why is its stereochemistry critical?

  • Methodological Answer : It is a key intermediate in rilpivirine, an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI). The E-configuration ensures proper binding to the NNRTI pocket, as steric mismatches from the Z-isomer reduce efficacy .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Ethyl acetate/petroleum ether mixtures improve purity post-synthesis .
  • Chromatography : Column chromatography separates E/Z isomers when stereoselectivity is suboptimal .

Advanced Research Questions

Q. How can stereoselectivity be optimized to favor the E-isomer during synthesis?

  • Methodological Answer :

  • Reaction Solvent/Base : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., K₂CO₃) enhance E-selectivity in Heck reactions .
  • RBR Modifications : Adjusting sulfone precursor oxidation (e.g., Oxone® concentration) and elimination conditions (temperature, base) can shift the E/Z ratio to >90% E .

Q. What computational methods predict the electronic and thermodynamic properties of this acrylonitrile derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps and charge distribution to predict reactivity (e.g., acrylonitrile's electrophilic β-carbon) .
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., HIV RT) to guide structural modifications .

Q. How does the absence of N-protecting groups in certain routes impact synthesis efficiency?

  • Methodological Answer : The RBR method eliminates the need for N-protection, reducing steps and avoiding side reactions (e.g., deprotection-induced degradation). This simplifies workflow and improves overall yield (68% vs. ~50% in multi-step protected routes) .

Q. What mechanistic insights explain by-product formation (e.g., Z-isomer) under varying reaction conditions?

  • Methodological Answer :

  • Heck Reaction : Pd catalyst coordination geometry influences syn/anti addition, where bulky ligands favor E-selectivity .
  • RBR Pathway : Competing elimination pathways (e.g., steric vs. electronic control) during sulfone decomposition determine isomer ratios. Isocyanide additives can invert selectivity (e.g., 20:80 E/Z → 80:20) via stereodivergent mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Reactant of Route 2
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(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

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